1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that features a pyridine ring substituted with a chloro and methyl group, linked to a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine typically involves the following steps:
Formation of 6-chloro-4-methylpyridine-2-carbonyl chloride: This intermediate is prepared by reacting 6-chloro-4-methylpyridine with thionyl chloride under reflux conditions.
Coupling Reaction: The carbonyl chloride intermediate is then reacted with 1,2,5,6-tetrahydro-3,3’-bipyridine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridinecarboxylic acids.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methylpyridine-2-carbonyl chloride: A precursor in the synthesis of the target compound.
1,2,5,6-tetrahydro-3,3’-bipyridine: Another precursor used in the synthesis.
Pyridinecarboxylic acids: Compounds with similar structural features and reactivity.
Uniqueness
1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its specific substitution pattern and the combination of pyridine and bipyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2411274-94-5 |
---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.